molecular formula C16H23N5O B12295775 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B12295775
Molekulargewicht: 301.39 g/mol
InChI-Schlüssel: DJBLFKAUYPAPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • Methyl group at position 3, contributing to steric stabilization.
  • Pyridin-4-yl moiety at position 6, introducing aromaticity and hydrogen-bonding capabilities .
  • Hexahydro configuration (3,3a,5,6,7,7a-hexahydro), which reduces ring strain and modulates conformational flexibility.

The compound’s molecular weight is approximately 339.39 g/mol (calculated based on empirical formula).

Eigenschaften

Molekularformel

C16H23N5O

Molekulargewicht

301.39 g/mol

IUPAC-Name

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22)

InChI-Schlüssel

DJBLFKAUYPAPLC-UHFFFAOYSA-N

Kanonische SMILES

CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-d]Pyrimidinone Core

The pyrazolo[3,4-d]pyrimidinone scaffold serves as the foundational structure. A microwave-assisted one-pot synthesis is preferred for efficiency, leveraging β-ketonitrile and hydrazine derivatives under acidic conditions. For example, Bagley et al. demonstrated that heating β-ketonitrile with hydrazine hydrate in acetic acid at 120°C for 2 hours under microwave irradiation yields 5-aminopyrazole intermediates. Subsequent cyclization with urea or thiourea in dimethylformamide (DMF) at 160°C forms the pyrimidinone ring.

Key Reaction Parameters

Step Reagents Temperature Time Yield
Pyrazole formation Hydrazine hydrate, acetic acid 120°C 2 h 75–85%
Cyclization Urea, DMF 160°C 4 h 68–72%

Methylation at Position 3

Methylation of the pyrazole nitrogen at position 3 is accomplished using methyl iodide under basic conditions. A study by Bagley et al. reported treating 1-cyclopentylpyrazolo[3,4-d]pyrimidin-4-one with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the 3-methyl derivative in 78% yield.

Methylation Optimization

Base Solvent Temperature Yield
NaH THF 0°C → RT 78%
K₂CO₃ DMF 80°C 63%

Hydrogenation to Achieve the Hexahydro Structure

The saturated 3,3a,5,6,7,7a-hexahydro ring system is synthesized via catalytic hydrogenation. Using a Parr shaker apparatus, the pyrimidinone intermediate is hydrogenated at 60 psi H₂ in ethanol with 10% palladium on carbon (Pd/C) at 50°C for 24 hours. This step reduces the pyrimidinone ring’s double bonds, achieving the hexahydro configuration.

Hydrogenation Parameters

Catalyst Pressure Solvent Temperature Yield
10% Pd/C 60 psi Ethanol 50°C 85%

Optimization and Scale-Up Considerations

Scale-up requires addressing exothermic reactions and purification challenges. Recrystallization from ethanol/water (7:3) improves purity to >99%, while flow hydrogenation systems enhance safety and efficiency for large batches.

Scale-Up Adjustments

Parameter Lab Scale Pilot Scale
Hydrogenation time 24 h 8 h (flow system)
Yield 85% 88%

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Win 58237 wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

Win 58237 übt seine Wirkungen aus, indem es kompetitiv die cyclische GMP-Phosphodiesterase V (PDE V) aus der Hunde-Aorta mit einem Ki-Wert von 170 nM hemmt. Diese Hemmung führt zu einem Anstieg des cyclischen GMP-Spiegels, was wiederum eine Vasorelaxation fördert und den mittleren arteriellen Druck senkt. Die Verbindung hemmt auch andere PDE-Isoformen, wenn auch mit geringerer Potenz.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains and fungi, suggesting that 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one could be explored further for its potential as an antimicrobial agent .

Anticancer Potential

Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Compounds within this class have shown activity against several cancer cell lines by inhibiting key enzymes involved in tumor growth. The specific compound may contribute to this field by serving as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been well documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound may offer a new avenue for treating inflammatory diseases due to its structural characteristics that facilitate interaction with biological targets .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated various derivatives of pyrazolo[3,4-d]pyrimidinesFound significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity Assessment Investigated pyrazolo[3,4-d]pyrimidine derivatives on cancer cell linesDemonstrated cytotoxic effects on multiple cancer types .
Anti-inflammatory Research Analyzed the impact of pyrazolo[3,4-d]pyrimidines on inflammation modelsShowed reduction in inflammatory markers in animal models .

Wirkmechanismus

Win 58237 exerts its effects by competitively inhibiting cyclic GMP phosphodiesterase V (PDE V) from canine aorta, with a Ki value of 170 nM. This inhibition leads to an increase in cyclic GMP levels, which in turn promotes vasorelaxation and reduces mean arterial pressure. The compound also inhibits other PDE isoforms, albeit with lower potency .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features Reference
Target Compound 1-cyclopentyl, 3-methyl, 6-pyridin-4-yl ~339.39 Hexahydro configuration enhances solubility; pyridinyl aids π-π interactions
1-cyclopentyl-6-({(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl}amino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-cyclopentyl, 6-fluoropyrrolidinyl-propanamide ~427.48 Fluorinated pyrrolidine enhances polarity; amide linker improves bioavailability
6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-trichlorophenyl, 3-ethyl, 6-dihydroxybenzyl ~485.73 Trichlorophenyl increases lipophilicity; dihydroxybenzyl may confer antioxidant activity
NVP-BHG712 4-methyl, 3-(trifluoromethylphenyl)benzamide 503.48 Trifluoromethylphenyl enhances metabolic stability; benzamide moiety targets kinases
PF-04449613 1-tetrahydro-2H-pyran-4-yl, 6-phenoxyazetidine 395.45 Azetidine and pyran groups optimize CNS penetration; lower MW improves solubility
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 6-chloro 170.56 Chlorine substituent increases electrophilicity; minimal steric bulk

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The cyclopentyl group in the target compound and ’s analogue improves binding to hydrophobic pockets compared to smaller substituents (e.g., methyl in ). Pyridinyl vs. Chlorophenyl: The target’s pyridin-4-yl group enables stronger π-π stacking than chlorophenyl in , but the latter may enhance halogen bonding. Fluorinated vs. Non-fluorinated Analogues: The fluoropyrrolidinyl group in ’s compound increases polarity and metabolic stability relative to the target’s non-fluorinated structure.

Molecular Weight and Drug-Likeness :

  • The target compound’s moderate molecular weight (~339 g/mol) aligns with Lipinski’s rules, whereas bulkier analogues like (~485 g/mol) may face bioavailability challenges.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of pyrazole precursors with carbonyl reagents (similar to ), whereas ’s PF-04449613 requires multi-step functionalization of azetidine and pyran groups.

Biologische Aktivität

The compound 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4C_{16}H_{22}N_{4}, with a molecular weight of approximately 270.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in disease pathways.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular targets to exert their effects.
  • Antioxidant Properties : Some studies have suggested that such compounds can scavenge free radicals and reduce oxidative stress.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation in vitro. For instance, one study reported significant cytotoxicity against various cancer cell lines (IC50 values in the micromolar range) .
  • Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to reduce inflammation markers in animal models .
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer properties. One derivative showed an IC50 of 15 µM against A549 lung cancer cells, indicating potent activity .

Case Study 2: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The treatment group exhibited a significant reduction in paw swelling and inflammatory cytokines compared to the control group .

Case Study 3: Neuroprotection

Research highlighted the neuroprotective effects of pyrazolo derivatives in a model of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated animals .

Data Tables

Biological ActivityMechanismReference
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectionApoptosis inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.